molecular formula C7H8BrNO B3109506 6-Bromo-1-ethylpyridin-2-one CAS No. 173442-46-1

6-Bromo-1-ethylpyridin-2-one

Cat. No. B3109506
CAS RN: 173442-46-1
M. Wt: 202.05 g/mol
InChI Key: RWTWFFLQIXRAOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-ethylpyridin-2-one consists of a pyridine ring with a bromine atom at the 6-position and an ethyl group at the 1-position. The exact 3D structure would depend on the specific conformation and rotation around the bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-ethylpyridin-2-one would depend on its molecular structure. As a bromopyridine, it is likely to be a solid at room temperature with a relatively high melting point. It is likely to be soluble in organic solvents but less soluble in water.

Scientific Research Applications

  • Synthesis of Flexible Ligands : 6-Bromo-1-ethylpyridin-2-one plays a critical role in the synthesis of flexible polydendate ligands, particularly in the preparation of asymmetric 5',6-disubstituted-2,2'-bipyridines. This process involves the use of a Krohnke protocol followed by a radical bromination reaction, leading to the production of pivotal building blocks like 6-bromo-5'-bromomethyl-2,2'-bipyridine. Such compounds are crucial for the development of multifunctionalized bipyridine ligands, which have applications in coordination chemistry and potentially in biological systems (Charbonnière, Weibel, & Ziessel, 2002).

  • Convertible Isocyanides in Multicomponent Chemistry : 6-Bromo-1-ethylpyridin-2-one derivatives, such as 2-bromo-6-isocyanopyridine, have been identified as optimal reagents in multicomponent chemistry due to their stability and synthetic efficiency. These compounds are particularly valuable in synthesizing complex molecules like opioids, demonstrating their significance in organic synthesis and drug development (van der Heijden, Jong, Ruijter, & Orru, 2016).

  • Development of Iminopyridine Ligands : 6-Bromo-1-ethylpyridin-2-one is used in the synthesis of sterically demanding iminopyridine ligands. These ligands are synthesized through a series of reactions involving bromopyridines and are used to form metal complexes with potential applications in catalysis and polymerization processes (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

  • Preparation of Amino-Bridged Bipyridine Ligands : In the context of lanthanide coordination chemistry, 6-Bromo-1-ethylpyridin-2-one serves as a building block for creating amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands. These ligands have applications in creating luminescent complexes, which are important in fields such as bioimaging and sensor development (Mameri, Charbonnière, & Ziessel, 2003).

  • Synthesis of 2-Aminopyridines : 6-Bromo-1-ethylpyridin-2-one derivatives are utilized in the efficient synthesis of 2-aminopyridines, compounds with significant biological and chemical importance. They serve as key intermediates in the production of bioactive natural products and organic materials, showcasing their utility in pharmaceutical and materials science (Bolliger, Oberholzer, & Frech, 2011).

  • Development of Novel Pyridine-Based Derivatives : Research includes the synthesis of novel pyridine-based derivatives using 6-Bromo-1-ethylpyridin-2-one via Suzuki cross-coupling reactions. These compounds are analyzed for their potential biological activities, illustrating the compound's versatility in medicinal chemistry and drug design (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 6-Bromo-1-ethylpyridin-2-one.

properties

IUPAC Name

6-bromo-1-ethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWFFLQIXRAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-ethylpyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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